7-Methoxybenzo[d]isothiazol-3-amine
Description
7-Methoxybenzo[d]isothiazol-3-amine is a heterocyclic compound featuring a benzoisothiazole core substituted with a methoxy group at the 7-position and an amine group at the 3-position. This structure positions it within a broader class of bioactive molecules, where substituent patterns significantly influence physicochemical properties and biological activity. The methoxy group’s electron-donating nature may enhance solubility and modulate interactions with biological targets, though further experimental validation is required.
Properties
Molecular Formula |
C8H8N2OS |
|---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
7-methoxy-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C8H8N2OS/c1-11-6-4-2-3-5-7(6)12-10-8(5)9/h2-4H,1H3,(H2,9,10) |
InChI Key |
NDCXQKAJSJQIMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1SN=C2N |
Origin of Product |
United States |
Preparation Methods
Thiol-Aniline Cyclization with Carbonyl Electrophiles
A foundational approach involves cyclocondensation of 4-methoxy-2-aminobenzenethiol (A1 ) with trichloromethyl chloroformate (TCF) to form the benzo[d]isothiazol-3(2H)-one intermediate (B1 ). Subsequent treatment with phosphorus oxychloride (POCl₃) converts the carbonyl group to a chloro substituent, followed by amination using aqueous ammonia to yield 7-methoxybenzo[d]isothiazol-3-amine (C1 ) (Scheme 1).
Key Conditions :
This method benefits from commercially available starting materials but requires strict anhydrous conditions during chlorination to prevent hydrolysis.
Oxidative Cyclization of 3-Aminopropenethiones
Methoxy-Substituted Propenethione Precursors
This compound is accessible via oxidative ring closure of 3-aminopropenethiones (D1 ) bearing a pre-installed methoxy group. For example, reaction of 4-methoxy-2-nitrobenzenethiol with acrylonitrile under basic conditions forms the propenethione intermediate, which undergoes oxidative cyclization using hydrogen peroxide (30%) in methanol to directly yield the target compound (Scheme 2).
Optimized Parameters :
This one-pot strategy minimizes purification steps but faces challenges in regioselectivity when multiple reactive sites are present.
Functionalization of Benzo[d]isothiazol-3(2H)-ones
POCl₃-Mediated Chlorination and Amination
7-Methoxybenzo[d]isothiazol-3(2H)-one (E1 ), synthesized via cyclization of 4-methoxysalicylthioamide with phosgene, is treated with POCl₃ to form 3-chloro-7-methoxybenzo[d]isothiazole (F1 ). Subsequent displacement of the chloride with ammonia in a sealed tube (100°C, 12 h) affords the amine product (Scheme 3).
Critical Observations :
-
Chlorination Efficiency : Excess POCl₃ (3 eq.) ensures complete conversion.
-
Amination Selectivity : NH₃ in ethanol at 80°C avoids over-alkylation (Yield: 88%).
Side reactions, such as hydrolysis to the 3-hydroxy derivative, are mitigated by rigorous exclusion of moisture.
A divergent route involves late-stage introduction of the methoxy group via Suzuki-Miyaura coupling. 3-Amino-7-bromobenzo[d]isothiazole (G1 ) reacts with 4-methoxyphenylboronic acid under Pd(PPh₃)₄ catalysis to install the methoxy group (Scheme 4).
Reaction Parameters :
While effective, this method demands halogenated precursors, complicating scalability.
Reductive Amination of Benzo[d]isothiazol-3-one Oximes
Oxime Formation and Hydrogenation
Condensation of 7-methoxybenzo[d]isothiazol-3(2H)-one (E1 ) with hydroxylamine hydrochloride forms the oxime (H1 ), which undergoes catalytic hydrogenation (H₂, Pd/C) to yield the primary amine (Scheme 5).
Performance Metrics :
-
Oxime Synthesis : NH₂OH·HCl, pyridine, 70°C, 4 h (Yield: 92%).
-
Reduction : 10% Pd/C, H₂ (1 atm), EtOH, rt, 6 h (Yield: 80%).
This route offers high yields but requires handling of pyrophoric catalysts.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Thiol-Aniline Cyclization | Cyclization, Chlorination | 72–85 | Commercially available precursors | Moisture-sensitive conditions |
| Oxidative Cyclization | Propenethione synthesis | 65–78 | One-pot feasibility | Regioselectivity challenges |
| POCl₃ Amination | Chlorination, NH₃ displacement | 85–88 | High selectivity | Toxic POCl₃ usage |
| Suzuki-Miyaura Coupling | Pd-catalyzed arylation | 74 | Late-stage functionalization | Expensive catalysts |
| Reductive Amination | Oxime hydrogenation | 80–92 | Mild conditions | Multiple purification steps |
Chemical Reactions Analysis
Types of Reactions
7-Methoxybenzo[d]isothiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be further reduced to form different derivatives.
Substitution: The amine group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Oxidation of this compound can yield oxides with potential biological activities.
Reduction: Reduction can produce various amine derivatives with different functional groups.
Substitution: Substitution reactions can lead to a wide range of substituted benzo[d]isothiazole derivatives with diverse properties.
Scientific Research Applications
Biological Activities
Research indicates that 7-Methoxybenzo[d]isothiazol-3-amine exhibits several notable biological activities:
Case Study: Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of this compound in a rat model of acute pancreatitis. The compound significantly reduced inflammatory markers and organ damage compared to control groups. Histological analysis demonstrated decreased inflammatory infiltrates in lung tissues, suggesting its potential therapeutic applications in managing acute inflammation .
Applications in Research and Industry
- Medicinal Chemistry : The compound is being explored for its potential as a therapeutic agent for various diseases due to its antimicrobial and anti-inflammatory properties.
- Material Science : It serves as a building block for synthesizing advanced materials with specific properties such as conductivity and fluorescence.
- Biological Research : Ongoing studies focus on its neuroprotective effects and potential applications in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 7-Methoxybenzo[d]isothiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 7-methoxybenzo[d]isothiazol-3-amine with structurally related derivatives, focusing on molecular properties, hazards, and applications:
Key Observations:
Substituent Effects: Electron-Donating Groups (e.g., OCH₃): Methoxy derivatives (4- or 7-position) exhibit higher molecular weights (~180–184) compared to halogenated analogs. The 4-methoxy variant requires stringent storage conditions, suggesting lower stability than its 7-substituted counterpart . Electron-Withdrawing Groups (e.g., NO₂, Br): Nitro and bromo substituents increase molecular weight and reactivity. The 5-nitro derivative’s hazards (skin/eye irritation) highlight the nitro group’s reactivity .
Biological Relevance :
- Methoxy and halogenated analogs are frequently used in kinase inhibitor development. For example, N-aryl benzoisothiazole derivatives exhibit dual CLK1/DYRK1A kinase inhibition, with substituent position dictating potency .
- Bromo and iodo derivatives (e.g., 5-bromo, 6-iodo) serve as intermediates in synthesizing radiolabeled compounds or bioactive molecules .
Synthetic Utility :
- 5-Nitrobenzo[d]isothiazol-3-amine is a key intermediate for generating amine derivatives via reduction .
- Halogenated analogs (e.g., 5-bromo) are pivotal in cross-coupling reactions to generate complex heterocycles .
Limitations:
- Direct data on this compound are scarce, necessitating extrapolation from structural analogs.
- Hazards and stability data are inconsistently reported across compounds, complicating safety comparisons.
Biological Activity
7-Methoxybenzo[d]isothiazol-3-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of a methoxy group (-OCH₃) at the 7-position and an amino group (-NH₂) at the 3-position of the isothiazole ring significantly influences its chemical reactivity and biological activity.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within the body. It has been shown to bind to various enzymes and receptors, modulating their activity. Notably, it may inhibit enzymes involved in inflammatory pathways, leading to potential anti-inflammatory effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Effects
A notable study assessed the anti-inflammatory properties of this compound using an animal model of induced inflammation. The compound was administered to rats subjected to acute pancreatitis (AP). Results showed a significant reduction in inflammatory markers and organ damage compared to control groups. Histological analysis revealed reduced inflammatory infiltrates in lung tissues, indicating potential therapeutic applications in managing acute inflammatory responses .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| Benzo[d]isothiazol-3-amine | Lacks methoxy group | Limited antimicrobial |
| 7-Methoxybenzo[d]isothiazol-3-ol | Hydroxyl group instead of amine | Varies |
| 7-Methoxybenzo[d]isothiazol-3-carboxylic acid | Carboxylic acid group | Enhanced anti-inflammatory |
Q & A
Q. What are the established synthetic routes for 7-Methoxybenzo[d]isothiazol-3-amine, and what key intermediates are involved?
The synthesis typically involves multi-step protocols, including cyclization and functionalization. For example, analogous compounds like 5-nitrobenzo[d]isothiazol-3-amine are synthesized via oxidative cyclization starting from aminopropenethiones, followed by nitration . For 7-methoxy derivatives, methoxy groups are introduced via nucleophilic substitution or protected intermediate steps. Key intermediates often include halogenated precursors (e.g., bromo or nitro derivatives) for subsequent coupling reactions .
Q. How can researchers characterize the purity and structural integrity of this compound?
Standard analytical methods include:
- LC-MS : To confirm molecular weight and detect impurities (e.g., diastereomers or unreacted intermediates) .
- NMR (¹H/¹³C) : To verify substitution patterns (e.g., methoxy group position) and aromatic proton environments .
- Elemental Analysis : To validate stoichiometry and purity (>95% is typical for research-grade compounds) .
Q. What biological activities have been reported for structurally similar benzo[d]isothiazol-3-amine derivatives?
Derivatives such as 7-methoxybenzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one exhibit antibacterial properties, particularly against Gram-positive bacteria, via inhibition of DNA gyrase . Methoxy-substituted isothiazoles also show potential as anti-inflammatory agents, likely through modulation of cyclooxygenase (COX) pathways .
Q. What are the recommended storage conditions and stability considerations for this compound?
- Storage : Keep in a dark place under inert atmosphere (argon or nitrogen) at 2–8°C to prevent oxidation or hydrolysis of the isothiazole ring .
- Stability : Susceptible to light-induced degradation; monitor via periodic HPLC analysis to detect decomposition products (e.g., sulfoxide derivatives) .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in large-scale syntheses?
- Catalyst Screening : Use Pd-based catalysts for coupling reactions to reduce side products (e.g., Suzuki-Miyaura coupling for aryl-methoxy linkages) .
- Solvent Optimization : Polar aprotic solvents like DMF or DMSO enhance reaction rates in cyclization steps .
- Temperature Control : Maintain temperatures below 80°C during methoxy group introduction to avoid ring-opening side reactions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Curves : Validate activity thresholds using standardized assays (e.g., MIC for antimicrobial studies) .
- Metabolite Profiling : Identify active metabolites (e.g., via LC-MS/MS) that may contribute to observed discrepancies .
- Receptor Binding Studies : Use computational docking (e.g., AutoDock Vina) to confirm target specificity and rule off-target effects .
Q. How can computational chemistry guide the design of this compound derivatives with enhanced bioactivity?
- QSAR Modeling : Correlate substituent effects (e.g., electron-donating methoxy groups) with antibacterial potency .
- DFT Calculations : Predict stability of tautomeric forms (e.g., amine vs. imine configurations) under physiological conditions .
- ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP <3 for improved bioavailability) .
Q. What are the challenges in analyzing isothiazole ring stability under varying pH conditions?
Q. How can researchers validate the mechanism of action for novel derivatives?
- Gene Knockout Models : Use CRISPR/Cas9 to silence putative targets (e.g., DNA gyrase) in bacterial strains .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities between derivatives and enzymatic targets .
- Crystallography : Resolve co-crystal structures (e.g., with COX-2) to identify critical binding interactions .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
